
2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a methoxypyrrolidine group and an aldehyde group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves several steps. One common method includes the reaction of 3-methoxypyrrolidine with pyrimidine-5-carbaldehyde under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxypyrrolidine group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Known for its biological activities and used in drug discovery.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(3-methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-15-9-2-3-13(6-9)10-11-4-8(7-14)5-12-10/h4-5,7,9H,2-3,6H2,1H3 |
InChI Key |
TVRXAAADZIBLTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
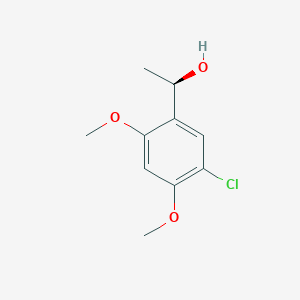

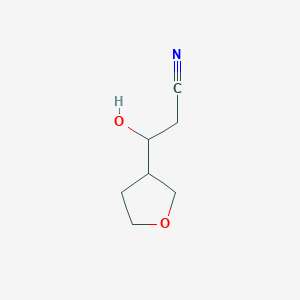
![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13188736.png)
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)
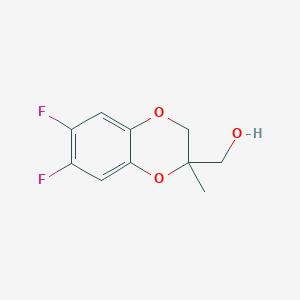
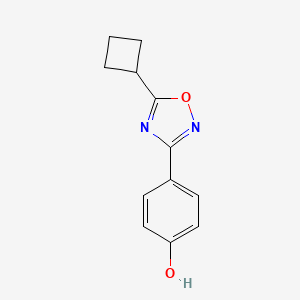

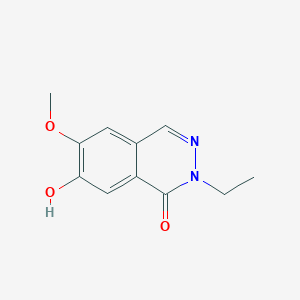
![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)
![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
